{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol
Description
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-6-2-1-3-9(6)8-7-5/h10H,1-4H2 |
InChI Key |
JHVHBOSLWJNDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an azide compound, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol: This compound has a similar structure but differs in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclization reactions that can be performed under various conditions. Common synthetic routes include:
- Cyclization of Hydrazones : Reacting hydrazones with aliphatic amines under oxidative conditions.
- Use of Catalysts : Iodine and other catalysts are often employed to enhance yields and selectivity.
The compound features a fused pyrrole and triazole ring system that contributes to its unique chemical properties and biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-c][1,2,3]triazole exhibit significant antitumor activity. For instance:
- In vitro Studies : Screening against various cancer cell lines has shown that certain derivatives can inhibit cell proliferation effectively. IC50 values for some compounds were found to be as low as 0.25 µM against specific protein kinases related to cancer progression .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- In vitro Testing : Compounds derived from the pyrrolo[1,2-c][1,2,3]triazole framework have demonstrated activity against a range of bacterial strains. For example, one study reported a significant reduction in bacterial growth at concentrations below 100 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cancer signaling pathways .
- DNA Interaction : Some studies suggest that the compound can intercalate with DNA or disrupt DNA replication processes in microbial cells.
Case Study 1: Antitumor Efficacy
A study conducted by Li et al. (2020) synthesized a series of triazole derivatives and evaluated their antitumor efficacy against various cancer cell lines. The results indicated that compounds with the pyrrolo[1,2-c][1,2,3]triazole moiety exhibited potent inhibitory effects on tumor growth with IC50 values ranging from 0.25 to 0.78 µM against different cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrrolo[1,2-c][1,2,3]triazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains of Staphylococcus aureus .
Data Tables
| Biological Activity | Compound Derivative | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | Pyrrolo[1,2-c][1,2,3]triazole derivative A | 0.25 | Effective against multiple cancer cell lines |
| Antimicrobial | Pyrrolo[1,2-c][1,2,3]triazole derivative B | <50 | Active against resistant bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
